![molecular formula C13H11N3O4S B2402169 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide CAS No. 1903169-49-2](/img/structure/B2402169.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H11N3O4S and its molecular weight is 305.31. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Kostenko et al. (2008) involved the synthesis of a series of 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones by reacting ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines. These compounds demonstrated antistaphylococcal activity, establishing a connection between the structural framework of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide and potential antibacterial properties Kostenko et al., 2008.
Amplification of Antimicrobial Agents
Another investigation by Brown and Cowden (1982) explored the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters, producing compounds with varied substituents, including furan-2'-yl and thien-2'-yl groups. These compounds were studied for their ability to amplify the effects of phleomycin against Escherichia coli, suggesting potential applications in enhancing antimicrobial therapy Brown & Cowden, 1982.
Antimicrobial Agents Development
Chambhare et al. (2003) synthesized two series of compounds involving the thienopyrimidinone ring, assessing their in vitro antibacterial and antimycobacterial activities. The study highlighted the importance of substituted amido or imino side chains for antimicrobial activity, which could be relevant for the design of new drugs based on the structural motifs of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide Chambhare et al., 2003.
Mechanism of Action
Target of Action
The compound, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide, exhibits activity as a fungicide . It is useful in methods for the control of fungal pathogens in plants .
Result of Action
The compound acts as a fungicide, controlling the spread of fungal pathogens in plants
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-11(9-2-1-6-20-9)14-4-5-16-12(18)10-8(3-7-21-10)15-13(16)19/h1-3,6-7H,4-5H2,(H,14,17)(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMJBRURWRCEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

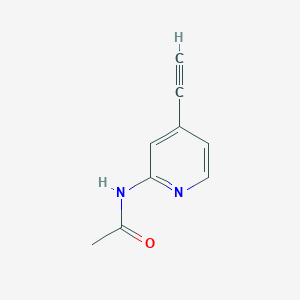
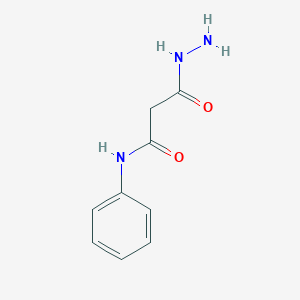
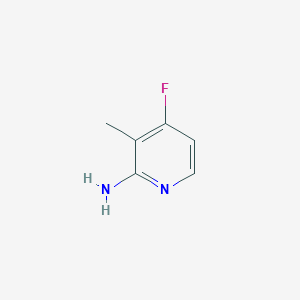
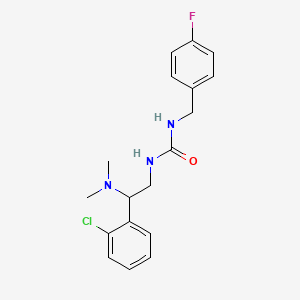
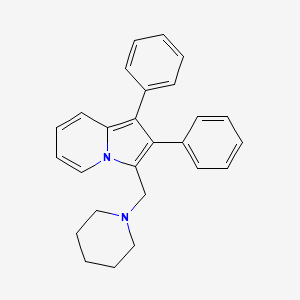
![[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2402096.png)
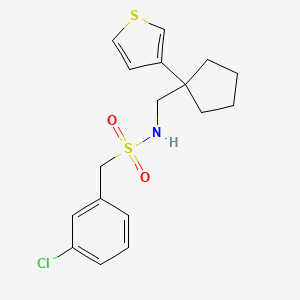
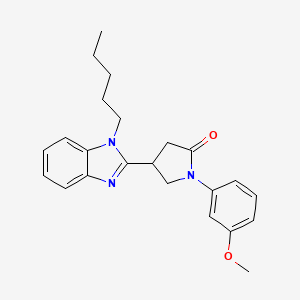
![2,4-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2402100.png)
![4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2402101.png)
![N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2402103.png)
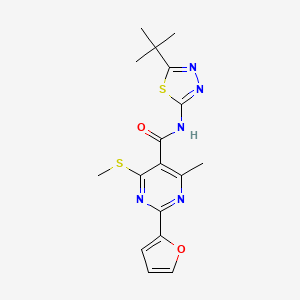

![N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2402108.png)